3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-6(2)3-8-11-9(12-13-8)7-4-10-5-7/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
DHJABNWNGYDUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NO1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivatives Cyclization
The classical synthesis of 1,2,4-oxadiazoles, including derivatives like 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole, often begins with heterocyclization of amidoximes with acyl derivatives. The Tiemann and Krüger method is foundational, involving amidoximes reacting with acyl chlorides, often catalyzed by pyridine or tetrabutylammonium fluoride (TBAF), to produce the heterocyclic core.
| Method | Reagents | Catalyst | Yield | Notes |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime, acyl chloride | Pyridine/TBAF | Variable | Harsh conditions, yields often moderate |
Recent improvements include using coupling reagents such as EDC, DCC, or CDI to activate carboxylic acids, enhancing yields and simplifying purification. However, yields remain inconsistent, and purification challenges persist due to side products.
Cycloaddition of Nitrile Oxides
Another classical route involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles. Although accessible, this method suffers from poor reactivity of nitriles and side reactions leading to oxadiazole isomers, including 1,2,5-oxadiazoles, complicating product isolation.
| Method | Reagents | Conditions | Challenges | Yield |
|---|---|---|---|---|
| Nitrile + Nitrile Oxide | Nitrile, nitrile oxide | Mild to moderate | Side reactions, poor solubility | Variable |
Bokach et al. (2003) demonstrated a mild cycloaddition under platinum catalysis, but the method is limited by catalyst cost and substrate solubility issues.
Modern Synthetic Approaches
One-Pot Synthesis in Superbase Media
A breakthrough was reported by Baykov et al. (2017), who developed a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including derivatives with azetidinyl groups, using amidoximes and carboxylic acid methyl or ethyl esters in a superbase medium (NaOH/DMSO). This method offers several advantages:
- Mild reaction conditions at room temperature.
- Simplified purification.
- Broad substrate scope with yields ranging from 11% to 90%.
Amidoxime + Carboxylic Acid Ester → (NaOH/DMSO) → 1,2,4-Oxadiazole derivative
| Substrate | Ester Type | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|
| Amidoxime + Ethyl Acetate | Ethyl ester | 4–24 hours | 11–90 | Variable depending on substituents |
| Amidoxime + Methyl Propionate | Methyl ester | 4–24 hours | 20–85 | Similar scope |
Bromination and Dehydrobromination of Styryl Precursors
The synthesis pathway for the target compound often involves initial formation of styryl derivatives, such as 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles, followed by bromination at the double bond, then dehydrobromination to generate the acetylenic derivatives.
- Bromination of the styryl side chain using N-bromosuccinimide (NBS) in inert solvents.
- Treatment with bases like potassium tert-butoxide or sodium amide in aprotic solvents to induce dehydrobromination, yielding the acetylenic oxadiazole.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Bromination | NBS | Room temperature | 70–85% | Selective at double bond |
| Dehydrobromination | t-BuOK or NaNH2 | Reflux or low temperature | 50–75% | Sensitive to reaction conditions |
Nucleophilic and Electrophilic Functionalization
The acetylenic oxadiazole intermediate can undergo electrophilic activation in superacid media (e.g., triflic acid, sulfuric acid) to form reactive cationic species, which can then be hydrolyzed or undergo hydroarylation with arenes, as demonstrated in recent studies.
- Protonation at nitrogen or carbon centers.
- Formation of vinyl triflates or other intermediates.
- Nucleophilic attack by arene or water, leading to hydration or substitution products.
- Protonation at N4 and the α-carbon of the side chain facilitates subsequent reactions.
- Hydration of the triple bond yields ketone-enol equilibria, with yields up to 65%.
Notes on Reaction Conditions and Yields
| Method | Typical Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Reflux, pyridine or TBAF | 30–70% | Widely used, versatile | Harsh conditions, side products |
| Cycloaddition | Room temperature, catalysts | 20–60% | Mild, specific | Side reactions, low solubility |
| One-Pot in Superbase | Room temperature, NaOH/DMSO | 11–90% | Simple, broad scope | Long reaction times, variable yields |
| Bromination/Dehydrobromination | NBS, t-BuOK or NaNH2 | 50–85% | Efficient for acetylenes | Sensitive to moisture and temperature |
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific diseases.
Industry: Its chemical stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition or activation of enzymatic activity and modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole with structurally related analogs:
*Estimated based on analog data; †Predicted based on cyclopropane’s hydrophobicity.
Key Observations:
- Lipophilicity : The chlorinated analog (XlogP = 2.0) is more lipophilic than the target compound (XlogP ~1.2), while the nitrophenyl derivative (XlogP = 4.7) is highly hydrophobic due to aromatic and nitro groups .
- Polarity : The nitrophenyl compound’s higher TPSA (64.69 Ų) suggests greater solubility in polar solvents compared to the target compound (TPSA ~51 Ų) .
Biological Activity
The compound 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 206.24 g/mol
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. In a study focused on various oxadiazole derivatives, it was found that these compounds demonstrated:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For instance, derivatives with aryl substituents showed enhanced activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Certain oxadiazole derivatives were tested against fungal strains such as Candida albicans, showing promising results .
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole | Antibacterial | S. aureus, E. coli | 32 |
| 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole | Antifungal | C. albicans | 64 |
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokine production and reduce inflammation markers in vitro. For example, a study demonstrated that certain oxadiazole derivatives could significantly lower levels of TNF-alpha and IL-6 in cultured macrophages .
Anticancer Properties
Research has also explored the anticancer activity of oxadiazole derivatives. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that oxadiazoles can interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds activate caspases and promote mitochondrial dysfunction leading to programmed cell death .
Case Studies
-
Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives including 3-(Azetidin-3-yl)-5-(2-methylpropyl)-1,2,4-oxadiazole against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited a moderate to high level of activity compared to standard antibiotics . -
Anti-inflammatory Research :
In a controlled laboratory setting, the anti-inflammatory effects of the compound were assessed using LPS-stimulated macrophages. The results showed a significant reduction in inflammatory markers when treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
